molecular formula C13H13NOS B263499 N-[2-(2-thienyl)ethyl]benzamide

N-[2-(2-thienyl)ethyl]benzamide

Cat. No.: B263499
M. Wt: 231.32 g/mol
InChI Key: UOTIVHIGQMWNKC-UHFFFAOYSA-N
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Description

N-[2-(2-Thienyl)ethyl]benzamide is a benzamide derivative characterized by a benzoyl group linked via an amide bond to a 2-(2-thienyl)ethylamine moiety. This article focuses on comparing its hypothesized properties with structurally related benzamide derivatives.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H13NOS/c15-13(11-5-2-1-3-6-11)14-9-8-12-7-4-10-16-12/h1-7,10H,8-9H2,(H,14,15)

InChI Key

UOTIVHIGQMWNKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethylbenzamides with Heterocyclic Moieties

(a) N-[2-(1H-Indol-3-yl)ethyl]benzamide
  • Structural Features : Replaces the thienyl group with an indole ring (a bicyclic aromatic system with nitrogen).
  • Key Difference : The indole group may enhance π-π stacking interactions with target proteins compared to the thienyl group.
(b) N-[[5-[2-[2-(2-Thienyl)ethyl]indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide
  • Structural Features : Incorporates a 2-thienylethyl group but adds indazole and oxadiazole rings.
  • Biological Activity : Acts as a voltage-gated sodium (Nav) channel ligand, indicating applications in neurological or cardiac disorders .

Antioxidant and Antiparasitic Benzamides

(a) 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
  • Structural Features : Hydroxyl groups on the benzamide ring and a 4-hydroxyphenethyl chain.
  • Biological Activity : Exhibits potent antioxidant activity, with IC50 values of 22.8 μM (DPPH scavenging) and 2.5 μM (superoxide radical scavenging), outperforming ascorbic acid .
  • Key Difference : Polar hydroxyl groups enhance radical scavenging but reduce lipophilicity compared to the thienyl group.
(b) Nitazoxanide
  • Structural Features : Nitro-thiazole substituent instead of thienyl.
  • Biological Activity : Broad-spectrum antiparasitic agent targeting protozoa and helminths via interference with pyruvate:ferredoxin oxidoreductase (PFOR) .
  • Key Difference : The nitro-thiazole group is critical for redox activation and electron transport inhibition.

Antimicrobial and Anticancer Derivatives

(a) N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide
  • Structural Features: Azetidinone (β-lactam) ring appended to the benzamide.
  • Biological Activity : Potent antimicrobial activity against Gram-positive bacteria and fungi, with QSAR studies highlighting the importance of topological parameters (Balaban index, molecular connectivity) .
  • Key Difference : The β-lactam ring introduces reactivity for covalent target binding, absent in thienyl derivatives.
(b) N-Benzimidazol-1-yl Methyl-Benzamide Derivatives
  • Structural Features : Benzimidazole ring linked via a methylene group.
  • Biological Activity : Anti-inflammatory and analgesic effects (e.g., compound 3a: IC50 = 100 mg/kg) with reduced gastric toxicity compared to NSAIDs .
  • Key Difference : The benzimidazole moiety enhances hydrogen bonding and aromatic interactions with cyclooxygenase (COX) enzymes.

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